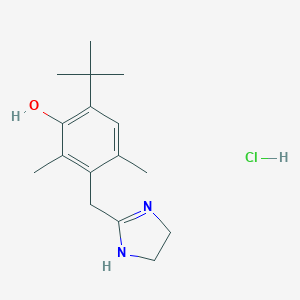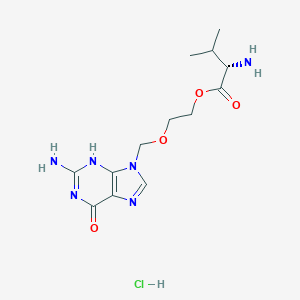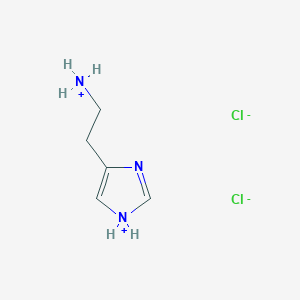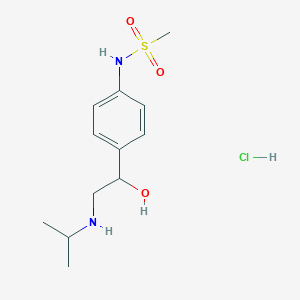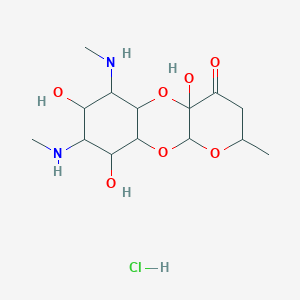
Dexamethasone sodium phosphate
Overview
Description
Dexamethasone sodium phosphate is a synthetic adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties. It is a water-soluble inorganic ester of dexamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain cancers . The compound is known for its rapid onset of action and is often administered intravenously or intramuscularly .
Mechanism of Action
Target of Action
Dexamethasone Sodium Phosphate primarily targets the glucocorticoid receptors . These receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptors are activated by this compound, they can exert anti-inflammatory and immunosuppressive effects .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, by binding to them. This binding results in changes in the transcription of certain genes, leading to altered protein synthesis . The compound suppresses the immune system by reducing the activity and volume of the lymphatic system, thus decreasing the number of lymphocytes . It also decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits phospholipase A2, which leads to a decrease in the formation of arachidonic acid. This, in turn, results in a reduction in the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation . Additionally, it inhibits the release of cytokines, such as interleukins and tumor necrosis factor-alpha, thereby suppressing the immune response .
Pharmacokinetics
The absorption of this compound when taken orally is between 61% to 86% . It is metabolized in the liver and excreted in the urine, with about 10% of the drug being excreted unchanged . The biological half-life of this compound is between 36 to 54 hours, and the plasma half-life is 4 to 5 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the number of circulating lymphocytes (T cells, B cells, monocytes, eosinophils, and basophils), a reduction in the volume of the lymphatic system, and a decrease in the binding of immunoglobulins to cell surface receptors . It also results in a decrease in the number of eosinophils, mast cells, and basophils at the site of inflammation, reducing the release of histamine and other mediators of allergic reactions .
Biochemical Analysis
Biochemical Properties
Dexamethasone Sodium Phosphate interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glucocorticoid receptor, a type of nuclear receptor, which leads to changes in gene transcription .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts anti-inflammatory and immunosuppressive effects by decreasing the number of circulating lymphocytes and suppressing the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the glucocorticoid receptor. This binding results in changes in gene expression, leading to its therapeutic effects. It can inhibit the expression of pro-inflammatory genes and stimulate the expression of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability and degradation over time. Its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone sodium phosphate typically involves several key steps:
Starting Material: Dexamethasone acetate epoxide is used as the starting material.
Ring-Opening Reaction: The epoxide undergoes a ring-opening reaction.
Recrystallization: The product is recrystallized to purify it.
Base-Catalyzed Hydrolysis: The compound undergoes hydrolysis in the presence of a base.
Pyrophosphoryl Chloride Esterification: The hydrolyzed product is esterified using pyrophosphoryl chloride.
Neutralization and Salification: The esterified product is neutralized and converted into its sodium salt form
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes:
Preparation of Liquid: Injection water is cooled to 30°C, and components such as xylitol, glycerol, and edetate disodium are added and mixed.
Aseptic Filtration: The solution is filtered to ensure sterility.
Hydrolysis Control: The formulation is designed to minimize hydrolysis reactions and prevent the formation of impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Various substitution reactions can occur, especially involving the fluorine atom in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of dexamethasone.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted dexamethasone derivatives
Scientific Research Applications
Dexamethasone sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture studies to investigate its effects on cellular processes.
Medicine: Widely used in clinical trials and research on inflammatory and autoimmune diseases, cancer, and other medical conditions.
Industry: Incorporated into drug delivery systems, such as nanoparticles and microparticles, for targeted therapy .
Comparison with Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but less potency.
Prednisolone: A synthetic glucocorticoid with similar uses but different pharmacokinetic properties.
Betamethasone: Another synthetic glucocorticoid with a similar structure but different clinical applications .
Uniqueness: Dexamethasone sodium phosphate is unique due to its rapid onset of action, high potency, and water solubility, making it suitable for intravenous and intramuscular administration. Its ability to produce a rapid response even when injected intramuscularly sets it apart from other glucocorticoids .
Properties
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047429 | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2392-39-4 | |
| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


